GNF-1331 was identified through high-throughput screening aimed at discovering compounds that inhibit Wnt signaling. It belongs to the class of triazole compounds and is classified as a Porcupine inhibitor, specifically targeting the membrane-bound O-acyltransferase Porcupine, which is essential for the lipidation of Wnt proteins necessary for their secretion and function in cellular signaling .
The synthesis of GNF-1331 involves several key steps, primarily focusing on the formation of the triazole ring and subsequent modifications to enhance its inhibitory activity against Porcupine. The general synthetic route includes:
The synthetic methods have been optimized to yield GNF-1331 with a reported IC50 value of approximately 12 nM against Porcupine, indicating its high potency .
GNF-1331's molecular structure features a triazole ring, which is known for its stability and ability to participate in hydrogen bonding, making it suitable for biological interactions. The compound's structural formula can be represented as follows:
Where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound. The specific arrangement of these atoms contributes to its binding affinity for Porcupine.
GNF-1331 primarily engages in non-covalent interactions with its target enzyme, Porcupine. The key chemical reactions involving GNF-1331 include:
The compound's ability to disrupt these processes makes it a valuable tool in studying Wnt-related biological mechanisms .
The mechanism of action for GNF-1331 revolves around its role as a competitive inhibitor of Porcupine. By binding to this enzyme, GNF-1331 effectively blocks the fatty acylation necessary for Wnt protein maturation and secretion:
GNF-1331 possesses several notable physical and chemical properties:
These properties are critical for evaluating its pharmacokinetic profile and potential therapeutic applications .
The primary applications of GNF-1331 include:
GNF-1331 serves as a foundational compound for developing more potent derivatives aimed at clinical use against cancers characterized by aberrant Wnt signaling .
Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of numerous cancers. In physiological contexts, this pathway regulates embryonic development, cell proliferation, and tissue homeostasis. However, dysregulation due to mutations in key components (e.g., APC, CTNNB1), epigenetic alterations, or ligand overexpression drives oncogenesis. Canonical Wnt signaling initiates when Wnt ligands bind to Frizzled (FZD) receptors and LRP5/6 co-receptors, preventing the cytoplasmic β-catenin destruction complex (Axin/APC/GSK3β/CK1α) from degrading β-catenin. Accumulated β-catenin translocates to the nucleus, forming a complex with TCF/LEF transcription factors to activate oncogenes like MYC and CCND1. This cascade promotes tumor initiation, proliferation, metastasis, and stemness in colorectal, breast, pancreatic, and ovarian cancers [1] [5] [8].
Porcupine (PORCN), an endoplasmic reticulum-resident membrane-bound O-acyltransferase, catalyzes the palmitoylation of Wnt ligands—a critical post-translational modification required for their secretion, stability, and receptor binding. Inhibiting PORCN blocks the release of all 19 human Wnt ligands, making it a strategic upstream target for cancers driven by Wnt ligand overexpression or R-spondin (RSPO) fusions. Notably, PORCN-dependent Wnt secretion is prevalent in subsets of squamous cell carcinomas, colorectal cancer, and triple-negative breast cancer (TNBC), where autocrine Wnt signaling sustains tumor progression and chemoresistance [1] [2] [10].
Therapeutic targeting of downstream Wnt effectors (e.g., β-catenin) has proven challenging due to their structural complexity and nuclear localization. Small-molecule PORCN inhibitors offer a tractable alternative by:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7